molecular formula C6H9N3 B1404949 3-Aminomethyl-5-methylpyridazine CAS No. 1403767-09-8

3-Aminomethyl-5-methylpyridazine

Cat. No. B1404949
M. Wt: 123.16 g/mol
InChI Key: GNFXRLQXISLJFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Aminomethyl-5-methylpyridazine is not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Aminomethyl-5-methylpyridazine are not explicitly mentioned in the sources I found .

Scientific Research Applications

Results : The derivatives of this compound have been found in more than twenty classes of pharmaceuticals, indicating its versatility and importance in drug development .

Results : The applications include the creation of prodrugs and chemical probes, showcasing the compound’s potential in developing advanced materials .

Results : The one-pot synthesis approach from protected amines to amides demonstrates the compound’s utility in streamlining synthetic procedures .

Results : The compound’s derivatives have been applied in systems that enable the selective release of molecules, which is valuable in biological research and drug delivery .

Results : The optimization of synthesis stages for drugs like S-pregabalin underscores the compound’s role in enhancing the efficiency of drug production .

Results : The recent approvals of drugs incorporating the pyridazine ring, such as relugolix and deucravacitinib, demonstrate the compound’s potential in the development of new therapeutics .

Results : Some derivatives have shown promising results, indicating the potential of this compound in developing new antimicrobial and anticancer agents .

Results : Certain derivatives have demonstrated significant selectivity and potency, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Results : Examples include the anti-platelet agent Zardaverine and the herbicide agents Pyridaben and Norflurazon, showcasing the compound’s versatility in agricultural applications .

Results : The development of a new synthesis approach for S-pregabalin highlights the compound’s role in creating more sustainable and efficient production methods for neuropharmacological drugs .

Results : The findings suggest that these compounds could be developed into new medications for treating pain and inflammatory conditions .

Results : The application of 3-Aminomethyl-5-methylpyridazine in cardiovascular drug development demonstrates its potential in contributing to life-saving therapies .

Results : This approach has been applied in the synthesis of high-value chemicals and pharmaceuticals, demonstrating the compound’s utility in enzyme-mediated transformations .

Results : These derivatives are present in numerous pharmaceutical classes, indicating the compound’s significance in drug design and synthesis .

Results : The structure-activity relationships of these derivatives are studied to enhance their anti-inflammatory activities with minimal toxicity .

Results : The compound’s role in the synthesis of 3-(bromoacetyl)coumarin derivatives and other related structures showcases its versatility in organic synthesis .

properties

IUPAC Name

(5-methylpyridazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-2-6(3-7)9-8-4-5/h2,4H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFXRLQXISLJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297027
Record name 3-Pyridazinemethanamine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminomethyl-5-methylpyridazine

CAS RN

1403767-09-8
Record name 3-Pyridazinemethanamine, 5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinemethanamine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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